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molecular formula C14H26N2O3 B1394120 tert-butyl 4-(tetrahydro-2H-pyran-4-yl)piperazine-1-carboxylate CAS No. 706759-32-2

tert-butyl 4-(tetrahydro-2H-pyran-4-yl)piperazine-1-carboxylate

Cat. No. B1394120
M. Wt: 270.37 g/mol
InChI Key: DSIMMXOFLAHCGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08293735B2

Procedure details

To a solution of piperazine-1-carboxylic acid tert-butyl ester (1.5 g, 8.05 mmol) stirring in anhydrous THF (20 mL) and water (0.2 mL) was added glacial acetic acid (1.45 mL, 24.2 mmol), followed by sodium cyanoborohydride (758 mg, 12.1 mmol). The reaction mixture was stirred at 60° C. for 12 h, quenched with 10% aqueous NaHCO3 (50 mL), extracted with EtOAc and dried (MgSO4) to give a colourless oil which was purified by silica chromatography to give 4-(tetrahydro-pyran-4-yl)-piperazine-1-carboxylic acid tert-butyl ester (0.54 g, 25%), as a white solid. BOC-deprotection was carried out as in Reference Example 3 to give the title compound (0.30 g, 88%).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Quantity
1.45 mL
Type
reactant
Reaction Step Two
Quantity
758 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].O.[C:15]([OH:18])(=O)[CH3:16].C([BH3-])#N.[Na+].[CH2:23]1[CH2:27]OC[CH2:24]1>>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][N:11]([CH:24]2[CH2:16][CH2:15][O:18][CH2:27][CH2:23]2)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:3.4|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCNCC1
Name
Quantity
20 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
0.2 mL
Type
reactant
Smiles
O
Name
Quantity
1.45 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
758 mg
Type
reactant
Smiles
C(#N)[BH3-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 60° C. for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with 10% aqueous NaHCO3 (50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
to give a colourless oil which
CUSTOM
Type
CUSTOM
Details
was purified by silica chromatography

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.54 g
YIELD: PERCENTYIELD 25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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